5-Nitro-2-furoic acid

Descripción general

Descripción

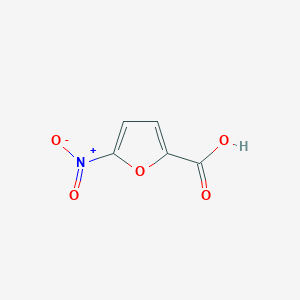

5-Nitro-2-furoic acid: is an organic compound with the molecular formula C5H3NO5 and a molecular weight of 157.08 g/mol . It is a yellow crystalline powder that is slightly soluble in water . This compound is a derivative of furan, a heterocyclic aromatic organic compound, and contains a nitro group at the 5-position and a carboxylic acid group at the 2-position of the furan ring . This compound is used in various chemical syntheses and has applications in medicinal chemistry due to its antibacterial properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5-Nitro-2-furoic acid can be synthesized through the nitration of 2-furoic acid. The nitration process involves the reaction of 2-furoic acid with a mixture of concentrated nitric acid and sulfuric acid . The reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration. The reaction mixture is then neutralized, and the product is isolated through crystallization.

Industrial Production Methods: In industrial settings, the production of this compound involves similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Análisis De Reacciones Químicas

Catalytic Reduction of Nitro Group

The nitro group in 5-nitro-2-furoic acid undergoes reduction under aqueous CO/H₂O conditions using rhodium catalysts. Key findings include:

- Catalyst : Rh(COD)(2-picoline)₂ anchored on poly(4-vinylpyridine) at 100°C achieves nitro-to-amine conversion via water-gas shift reaction (WGSR) intermediates .

- Mechanism : Reduction produces CO₂ (from decarboxylation) and 5-aminofuran derivatives, with catalytic activity influenced by steric effects of the 2-substituent .

- Turnover Frequency (TF) : TF(CO₂) = 16 (mol CO₂/mol Rh/day), lower than derivatives with bulkier substituents (e.g., nitrofurazone: TF = 74) .

Table 1: Catalytic Reduction Efficiency of 5-Nitrofuran Derivatives

| Compound | TF(CO₂) [mol CO₂/mol Rh/day] |

|---|---|

| This compound | 16 |

| Nitrofurazone | 74 |

| 5-Nitro-2-furanacrolein | 70 |

Derivatization via Hydrazone Formation

This compound reacts with hydrazines to form bioactive derivatives:

- Synthesis : Condensation with hydrazine hydrate yields 5-nitro-N'-[(5-nitro-2-furyl)methylidene]-2-furohydrazide (4o), showing potent antimycobacterial activity (MIC = 2.65 µM against M. tuberculosis) .

- Structure-Activity : Electron-withdrawing nitro groups enhance binding to M. tuberculosis isocitrate lyase (ICL) enzyme, confirmed by docking studies .

Coordination Chemistry with Metal Ions

The carboxylic acid group facilitates complex formation:

- Copper(II) Complexes : Forms [Cu(C₅H₂NO₅)₂(H₂O)₂]·2H₂O with square-planar geometry. These complexes exhibit thermal stability up to 200°C and moderate antimicrobial activity .

- Biological Activity : Copper complexes show enhanced bioactivity compared to the free ligand, likely due to increased membrane permeability .

Enzymatic Carboxylation

Under elevated CO₂, enzymatic catalysis modifies the furan ring:

- Enzyme : HmfF carboxylase carboxylates 2-furoic acid analogs at position 5, though 5-nitro substitution may hinder this reaction .

- Product : Potential formation of 2,5-furandicarboxylic acid derivatives under optimized conditions .

Photochemical Reactions

UV-A exposure induces decomposition in related nitrofurans:

- Nitrite Release : Photolysis of nitrofurantoin (structurally similar) generates nitrite ions, causing methemoglobinemia .

- Implication : this compound may undergo analogous photodegradation, necessitating light-protected storage .

Thermal Decomposition

Heating above 185°C leads to decomposition:

Aplicaciones Científicas De Investigación

5-Nitro-2-furoic acid has several applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of 5-nitro-2-furoic acid involves its interaction with bacterial enzymes and proteins. The nitro group in the compound undergoes reduction within the bacterial cell, leading to the formation of reactive intermediates that can damage bacterial DNA and other cellular components . This results in the inhibition of bacterial growth and replication. The compound targets specific bacterial enzymes, disrupting essential metabolic pathways and leading to cell death .

Comparación Con Compuestos Similares

5-Nitro-2-furaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid group.

5-Nitro-2-furoyl chloride: Similar structure but with an acyl chloride group instead of a carboxylic acid group.

2-Furoic acid: Lacks the nitro group, only has a carboxylic acid group.

Uniqueness: 5-Nitro-2-furoic acid is unique due to the presence of both a nitro group and a carboxylic acid group on the furan ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis . Its antibacterial properties also make it valuable in medicinal chemistry .

Actividad Biológica

5-Nitro-2-furoic acid (NFA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on its antimicrobial, trypanocidal, and enzyme inhibition activities, supported by data tables and relevant research findings.

This compound is an aromatic compound featuring a nitro group attached to a furan ring. Its chemical structure can be represented as follows:

This compound has been synthesized and characterized for various biological applications, including studies on its derivatives.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of NFA and its derivatives. For instance, the synthesis of this compound hydrazones demonstrated notable in vitro activity against Mycobacterium tuberculosis (MTB). Among the synthesized compounds, 5-nitro-N'-[(5-nitro-2-furyl)methylidene]-2-furohydrazide exhibited the highest activity with minimum inhibitory concentrations (MICs) of 2.65 μM against log-phase cultures and 10.64 μM against starved-phase cultures of MTB .

Table 1: Antimicrobial Activity of NFA Derivatives

| Compound Name | MIC (μM) Log Phase | MIC (μM) Starved Phase |

|---|---|---|

| 5-Nitro-N'-[(5-nitro-2-furyl)methylidene]-2-furohydrazide | 2.65 | 10.64 |

| Other Derivatives | Varies | Varies |

Trypanocidal Activity

A series of novel 5-nitro-2-furancarboxylamides derived from NFA showed potent trypanocidal activity, significantly more effective than traditional treatments such as nifurtimox. One study reported that these compounds were approximately 1000-fold more potent against Trypanosoma brucei than nifurtimox, with effective concentrations (EC50) as low as 1 μM . This suggests that modifications to the furoic acid structure can enhance its therapeutic potential against trypanosomiasis.

Table 2: Trypanocidal Activity of NFA Derivatives

| Compound Name | EC50 (μM) Against T. brucei |

|---|---|

| Compound A | 0.13 |

| Compound B | 0.25 |

| Compound C | 1.00 |

Enzyme Inhibition Studies

In addition to its antimicrobial and trypanocidal activities, NFA has been evaluated for its ability to inhibit specific enzymes associated with pathogenic bacteria. Studies indicated that NFA and its derivatives could inhibit the isocitrate lyase enzyme in MTB, an essential enzyme for bacterial survival during starvation conditions . The binding affinity of these compounds at the active site was confirmed through docking studies.

Case Studies and Research Findings

- Study on Antimycobacterial Activity : A comprehensive evaluation of various hydrazones derived from NFA showed promising results against both log and starved-phase cultures of MTB, emphasizing the importance of structural modifications in enhancing biological activity .

- Trypanocidal Efficacy : Research demonstrated that newly synthesized derivatives exhibited remarkable potency against T. brucei, suggesting a novel mechanism of action distinct from existing therapies .

- Enzyme Inhibition : The ability of NFA derivatives to inhibit key enzymes in pathogenic bacteria presents a potential avenue for developing new antibacterial agents .

Propiedades

IUPAC Name |

5-nitrofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO5/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODMEDPPCXSFLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00214746 | |

| Record name | 5-Nitro-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

645-12-5 | |

| Record name | 5-Nitro-2-furoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-2-furoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 645-12-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Nitro-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitro-2-furoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITROFURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UTY7TN9FTP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 5-Nitro-2-furoic acid is a nitroheterocyclic compound known to be reduced by enzymes like milk xanthine oxidase. This reduction is believed to be crucial for its biological activities, including mutagenicity and antibacterial effects []. The reduction process can generate reactive intermediates that interact with DNA, leading to mutagenic effects [, ]. While the precise mechanism is still under investigation, studies indicate that multiple pathways might be involved [].

A: Research suggests that this compound can interact with DNA. Studies using the Salmonella/microsome test demonstrate its mutagenic potential, particularly in strains deficient in nitroreductase, highlighting the role of its nitro group in this interaction [, ]. Furthermore, this compound and related compounds have been shown to inhibit the ion conductance of human aquaporin-1 (AQP1) channels []. This inhibition, potentially occurring through interaction with glycine 165 in the channel's intracellular vestibule, selectively impairs cell motility in cancer cell lines with high AQP1 expression [].

ANone: The molecular formula of this compound is C5H3NO5, and its molecular weight is 157.09 g/mol.

A: Yes, spectroscopic characterization data, including FT-IR, FT-Raman, and NMR, have been reported for this compound [, ]. These data provide insights into the vibrational frequencies, electronic transitions, and nuclear spin properties of the molecule, aiding in its structural elucidation and analysis.

A: While specific data on material compatibility is limited in the provided research, this compound's stability is influenced by factors like pH and the presence of reducing agents [, ]. It degrades rapidly in ruminal fluid, primarily through metabolic reduction []. This degradation highlights the importance of considering environmental factors and potential interactions when assessing its stability.

ANone: The provided research does not focus on the catalytic properties of this compound.

A: Yes, computational studies, including density functional theory (DFT) calculations and molecular docking simulations, have been performed on this compound and its metal complexes [, ]. These studies provide insights into molecular geometries, electronic structures, and potential binding interactions with biological targets like DNA.

A: Research on this compound derivatives, particularly those with variations in the substituent at the 2-position of the furan ring, reveals significant impacts on mutagenic and antibacterial activities [, ]. For instance, the presence of a nitro group is crucial for mutagenicity, and esters generally exhibit higher activity compared to carboxylic acids [, ]. These findings highlight the importance of SAR studies for optimizing the desired biological properties of this compound analogs.

A: While the provided research doesn't delve into specific formulation strategies for this compound, its stability under various conditions, including different solvents and pH levels, requires careful consideration during formulation development [, ].

ANone: The provided research predominantly focuses on the fundamental chemical and biological properties of this compound, without addressing SHE regulations.

A: Although limited PK/PD data is available in the provided research, studies indicate that this compound undergoes rapid metabolic reduction in biological systems like ruminal fluid []. Further research is needed to fully elucidate its ADME profile and in vivo activity.

A: Several studies demonstrate the in vitro activity of this compound. It exhibits mutagenic effects in bacterial assays, particularly in Salmonella typhimurium strains [, , ]. Additionally, it shows inhibitory effects on the growth of various fungi and bacteria, with notable potency against Gram-positive species []. These findings suggest potential applications as an antimicrobial agent. Further research, including in vivo studies, is essential to validate these initial findings and explore potential therapeutic applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.